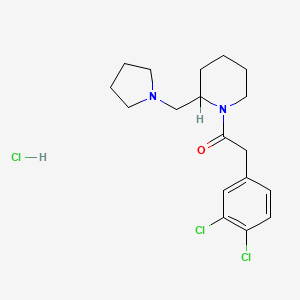
BRL 52537 盐酸盐
描述
盐酸BRL 52537: 是一种强效且高度选择性的κ-阿片受体激动剂。 它以其在动物研究中的神经保护作用而闻名,并用于研究针对中风和心脏病的潜在治疗方法,以及更普遍的大脑研究 .
科学研究应用
化学: 盐酸BRL 52537被用作研究工具来研究κ-阿片受体的特性和功能。 它有助于了解各种配体对这些受体的结合亲和力和选择性 .
生物学: 在生物学研究中,盐酸BRL 52537被用来研究κ-阿片受体在各种生理和病理过程中的作用。 它在研究疼痛、成瘾和压力反应的机制方面特别有用 .
医学: 在医学研究中,盐酸BRL 52537正在探索其在治疗中风、心脏病和神经退行性疾病等疾病方面的潜在治疗应用。 其神经保护特性使其成为开发新型治疗方法的有希望的候选药物 .
作用机制
盐酸BRL 52537通过选择性结合κ-阿片受体发挥其作用。这种结合会激活受体,导致一系列细胞内信号事件。其中一个关键的途径是信号转导子和转录激活因子 3 (STAT3) 的磷酸化,这在神经保护中起着至关重要的作用。 此外,盐酸BRL 52537抑制一氧化氮的产生,进一步促进了其神经保护作用 .
生化分析
Biochemical Properties
BRL 52537 hydrochloride is known for its high selectivity and potency as a κ-opioid receptor agonist . It is 25 times more potent than morphine . The compound interacts with the κ-opioid receptor, a G protein-coupled receptor, leading to a series of biochemical reactions . The nature of these interactions involves binding to the receptor, which triggers intracellular signaling pathways .
Cellular Effects
BRL 52537 hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with the κ-opioid receptor, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease ischemia-evoked nitric oxide production, which is a potential mechanism of neuroprotection .
Molecular Mechanism
The molecular mechanism of action of BRL 52537 hydrochloride involves its binding to the κ-opioid receptor . This binding activates the receptor, leading to the inhibition or activation of enzymes, changes in gene expression, and other downstream effects
Temporal Effects in Laboratory Settings
The effects of BRL 52537 hydrochloride over time in laboratory settings have been studied, particularly in the context of ischemia and reperfusion . The compound has been shown to provide significant neuroprotection when given as a pretreatment or as a posttreatment
Dosage Effects in Animal Models
In animal models, the effects of BRL 52537 hydrochloride vary with different dosages . For instance, it has been shown to significantly reduce infarct volume in rats subjected to middle cerebral artery occlusion when administered at a dosage of 1 mg/kg per hour
Metabolic Pathways
As a κ-opioid receptor agonist, it is likely to be involved in the opioid signaling pathway
Transport and Distribution
Given its role as a κ-opioid receptor agonist, it is likely to interact with opioid receptors located in various parts of the cell .
Subcellular Localization
As a κ-opioid receptor agonist, it is likely to be found wherever κ-opioid receptors are located within the cell
准备方法
合成路线和反应条件: 盐酸BRL 52537的合成涉及(±)-1-(3,4-二氯苯基)乙酰基-2-(1-吡咯烷基)甲基哌啶与盐酸的反应。 反应条件通常包括使用有机溶剂和控制温度,以确保最终产品的纯度和产率 .
工业生产方法: 盐酸BRL 52537的工业生产方法没有广泛记录。 该化合物是在严格的实验室条件下生产的,以保持其高纯度(≥98%)和功效 .
化学反应分析
反应类型: 盐酸BRL 52537会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。
常见试剂和条件:
氧化: 常见的试剂包括高锰酸钾和过氧化氢。
还原: 常见的试剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺 .
相似化合物的比较
类似化合物:
U50488: 另一种选择性κ-阿片受体激动剂,以其镇痛和神经保护作用而闻名。
二氢麦角碱A: 一种天然存在的κ-阿片受体激动剂,存在于神圣鼠尾草植物中,以其致幻作用而闻名。
强啡肽: 一种内源性肽,作为κ-阿片受体激动剂,在调节疼痛和压力反应中起作用。
盐酸BRL 52537的独特性: 盐酸BRL 52537的独特性在于它对κ-阿片受体的高选择性和效力。它的体内效力是吗啡的 25 倍,使其成为已知的效力最强的κ-阿片受体激动剂之一。 其神经保护作用和在治疗中风和心脏病方面的潜在治疗应用,使其在其他类似化合物中脱颖而出 .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112282-24-3 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 52537 hydrochloride and how does it contribute to neuroprotection in the context of ischemic stroke?
A: BRL 52537 hydrochloride exerts its neuroprotective effects by selectively activating KORs. While the exact downstream mechanisms remain to be fully elucidated, research suggests that BRL 52537 hydrochloride significantly attenuates ischemia-evoked nitric oxide (NO) production in vivo. [] This is particularly relevant as excessive NO production, primarily from neuronal sources, is implicated in exacerbating neuronal damage following ischemic stroke in male rodents. []
Q2: Does the neuroprotective efficacy of BRL 52537 hydrochloride differ between sexes? What factors might contribute to this difference?
A: Research indicates a significant gender difference in the neuroprotective effects of BRL 52537 hydrochloride in rodent models of ischemic stroke. Studies show that while BRL 52537 hydrochloride provides significant neuroprotection in male rats, it does not confer the same benefit in female rats. [] This difference is not attributed to circulating ovarian hormones, as ovariectomized female rats also did not exhibit neuroprotection with BRL 52537 hydrochloride treatment. [] Further research is needed to elucidate the specific mechanisms underlying this gender-specific response to KOR agonism in the context of ischemic stroke.
Q3: What is the therapeutic window for BRL 52537 hydrochloride administration in preclinical ischemic stroke models?
A: Preclinical studies demonstrate a promising therapeutic window for BRL 52537 hydrochloride in rodent models of ischemic stroke. Significant neuroprotection, evidenced by reduced infarct volume, was observed even when treatment was initiated up to 6 hours after the onset of reperfusion following middle cerebral artery occlusion. [] This suggests a potential for delayed treatment initiation, which could have important implications for clinical translation.
Q4: Does BRL 52537 hydrochloride influence the efflux of dopamine and its metabolites in the striatum following ischemic stroke?
A: Research suggests that BRL 52537 hydrochloride does not significantly alter the ischemia-evoked efflux of dopamine and its metabolites in the striatum. [] Despite the significant increase in dopamine levels observed in the striatum following middle cerebral artery occlusion, pretreatment with BRL 52537 hydrochloride did not significantly alter these levels compared to controls. [] This finding indicates that the neuroprotective mechanism of BRL 52537 hydrochloride is likely not mediated through modulation of dopamine release or metabolism in the context of ischemic stroke.
Q5: How does the specific KOR antagonist nor-binaltorphimine dihydrochloride (nor-BNI) affect the neuroprotective action of BRL 52537 hydrochloride?
A: The neuroprotective effects of BRL 52537 hydrochloride are abolished by co-administration of the specific KOR antagonist nor-BNI. [] This finding strongly supports the hypothesis that the neuroprotective action of BRL 52537 hydrochloride is specifically mediated through its agonistic activity at KORs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


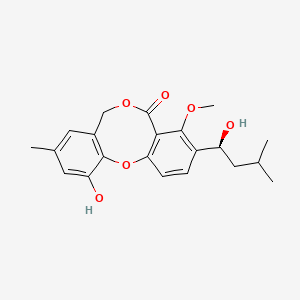
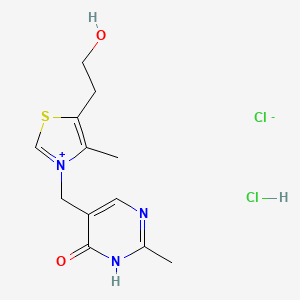

![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)
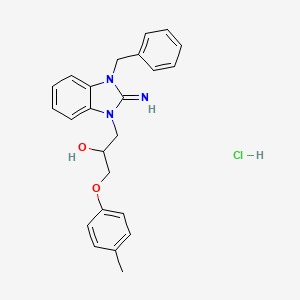
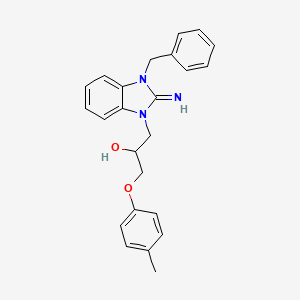
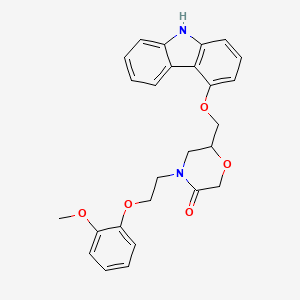
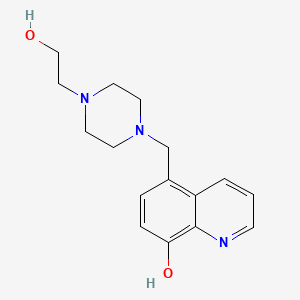
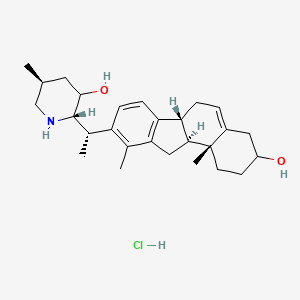
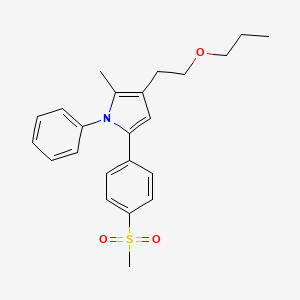
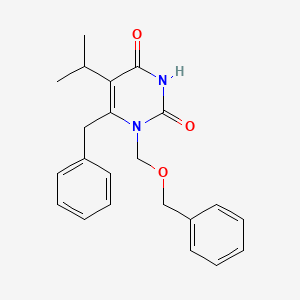
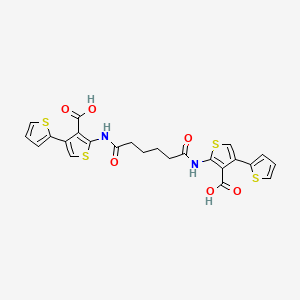
![2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)](/img/structure/B1663114.png)
